molecular formula C16H19FN2O B6504417 2-(4-fluorophenyl)-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]acetamide CAS No. 1396783-41-7

2-(4-fluorophenyl)-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]acetamide

Cat. No.: B6504417
CAS No.: 1396783-41-7
M. Wt: 274.33 g/mol
InChI Key: BBQWJFBYLUMGKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluorophenyl)-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]acetamide is a synthetic acetamide derivative featuring a fluorinated aromatic ring and a pyrrolidine-substituted alkyne moiety. Its structure combines a 4-fluorophenyl group linked to an acetamide core, with the nitrogen atom of the amide bonded to a propargylamine chain terminating in a pyrrolidine ring.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-(4-pyrrolidin-1-ylbut-2-ynyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2O/c17-15-7-5-14(6-8-15)13-16(20)18-9-1-2-10-19-11-3-4-12-19/h5-8H,3-4,9-13H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBQWJFBYLUMGKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC#CCNC(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The compound interacts with its targets, the Trk receptors, by inhibiting their activity. This inhibition is achieved through the compound’s ability to bind to the receptors, thereby preventing them from carrying out their normal functions. The exact nature of this interaction and the resulting changes are still under investigation.

Biochemical Pathways

The inhibition of Trk receptors affects various biochemical pathways. These receptors are involved in cell survival, growth, and differentiation pathways. By inhibiting these receptors, the compound can potentially alter these pathways, leading to changes in cell behavior. The exact pathways affected and their downstream effects are still being studied.

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on the specific cells and tissues where the Trk receptors are expressed. In neurodegenerative diseases, the inhibition of Trk receptors could potentially slow disease progression. In cancers, the inhibition of these receptors could potentially reduce tumor growth and metastasis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to other acetamide derivatives, focusing on substituent variations, physicochemical properties, and reported bioactivity. Below is a detailed analysis:

Fluorophenyl-Containing Acetamides

  • 2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide (Compound 20) Structural Differences: Replaces the pyrrolidine-alkyne chain with a piperazine ring and a 4-methoxyphenylthiazole group. Properties: Elemental analysis (C, H, N) aligns with theoretical values (C: 59.67%, H: 5.23%, N: 12.66%), indicating high purity. The thiazole and methoxyphenyl groups may enhance metabolic stability compared to the alkyne-pyrrolidine motif .
  • N-(3-Chloro-4-fluorophenyl)-2-(4-((6-(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)thieno[3,2-d]pyrimidin-4-yl)amino)phenyl)acetamide (Compound 4n) Structural Differences: Incorporates a thienopyrimidine core and a pyrrolidine-ethoxy linker. Properties: Synthesized in 52% yield via Suzuki coupling. The extended π-system (thienopyrimidine) likely improves target binding affinity compared to simpler fluorophenyl acetamides .

Heterocyclic-Substituted Acetamides

  • 2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide

    • Structural Differences : Features a pyrazine ring instead of pyrrolidine.
    • Properties : Crystallographic data reveal a dihedral angle of 54.6° between the bromophenyl and pyrazine rings, influencing molecular packing and solubility. Weak N–H···N hydrogen bonds stabilize its crystal lattice, which may correlate with lower solubility compared to alkyne-containing analogs .
  • N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide Structural Differences: Uses a morpholine ring and thiazole group. Properties: 95% purity (CAS# 338749-93-2).

Research Implications and Gaps

  • Structural Activity Relationships (SAR) : The alkyne-pyrrolidine chain in the target compound may confer unique pharmacokinetic properties, such as enhanced blood-brain barrier permeability, compared to ether-linked (e.g., Compound 4n) or piperazine-containing analogs .
  • Crystallographic Insights : SHELX refinement tools (e.g., SHELXL) have been critical in resolving structures of related acetamides, enabling precise analysis of intramolecular interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.